molecular formula C17H14F3N3O B10965312 4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol

Cat. No.: B10965312
M. Wt: 333.31 g/mol
InChI Key: UCBZRZIQBAAOCT-UHFFFAOYSA-N
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Description

4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, which is further substituted with a cyclopropyl group, a methyl group, and a trifluoromethyl group, along with a phenol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol moiety can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the phenol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development.

Properties

Molecular Formula

C17H14F3N3O

Molecular Weight

333.31 g/mol

IUPAC Name

4-[3-cyclopropyl-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol

InChI

InChI=1S/C17H14F3N3O/c1-23-16-14(15(22-23)10-2-3-10)12(17(18,19)20)8-13(21-16)9-4-6-11(24)7-5-9/h4-8,10,24H,2-3H2,1H3

InChI Key

UCBZRZIQBAAOCT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)C(=N1)C4CC4

Origin of Product

United States

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